N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide
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Overview
Description
N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide is a compound that falls under the category of benzenesulfonamide derivatives. These compounds are known for their potential as inhibitors in various biological applications, particularly as carbonic anhydrase inhibitors (Nocentini et al., 2016).
Synthesis Analysis
The synthesis of benzenesulfonamide compounds often involves multiple steps including oxidation, esterification, hydrazinolysis, and reactions with benzaldehyde derivatives (Mustafa et al., 2016). These processes yield a variety of benzenesulfonamide derivatives with different substituents influencing their properties and activities.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of phenyl rings and sulfonyl groups. These structures have been analyzed using X-ray crystallography to understand their conformation and intermolecular interactions (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Benzenesulfonamide derivatives, including this compound, typically exhibit inhibitory activities against various enzymes, particularly carbonic anhydrases. These activities are influenced by the nature of the substituents on the benzene ring (Gul et al., 2016).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives are determined by their molecular structure and functional groups. These properties include solubility, melting point, and crystal structure, which are essential for understanding their behavior in biological systems and potential applications (Jia et al., 2019).
Scientific Research Applications
Enzyme Inhibition and Antioxidant Activity
Sulfonamide hybrid Schiff bases, synthesized from benzenesulfonamide derivatives, have been explored for their biological potential, particularly enzyme inhibition against AChE and BChE enzymes, and antioxidant activities. These compounds demonstrate significant enzyme inhibition, with some showing up to 91% inhibition against AChE and 92% against BChE, supported by molecular docking studies. Additionally, their antioxidant potential was confirmed through DPPH scavenging method, indicating their potential in treating diseases associated with oxidative stress and enzyme dysfunction (Kausar et al., 2019).
Carbonic Anhydrase Inhibition
Another significant area of application for sulfonamide derivatives is the inhibition of carbonic anhydrase (CA) enzymes. These enzymes play a crucial role in various physiological processes, including respiration and the regulation of pH in tissues. Studies have found that 4-(2-substituted hydrazinyl)benzenesulfonamides, synthesized through microwave irradiation, are potent inhibitors of human carbonic anhydrase I and II isoenzymes, with inhibitory effects in the nanomolar range. This suggests their potential application in designing therapies for conditions where CA activity is implicated (Gul et al., 2016).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of sulfonamide derivatives have also been a focus of research. Novel compounds synthesized from benzenesulfonamide have shown antimicrobial activity against various bacterial and fungal strains. Additionally, some derivatives exhibited potent anticancer activity, indicating their potential as therapeutic agents in cancer treatment. This showcases the versatility of sulfonamide compounds in addressing a range of microbial infections and tumors (Sarvaiya et al., 2019).
Safety and Hazards
Sigma-Aldrich provides this compound without any representation or warranty whatsoever with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . Therefore, it’s crucial to handle it with care and use appropriate safety measures when working with this compound.
properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S/c1-28(32(30,31)19-8-3-2-4-9-19)18-13-11-16(12-14-18)21(29)27-26-15-17-7-5-6-10-20(17)22(23,24)25/h2-15H,1H3,(H,27,29)/b26-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUIHODBXRZCOG-CVKSISIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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